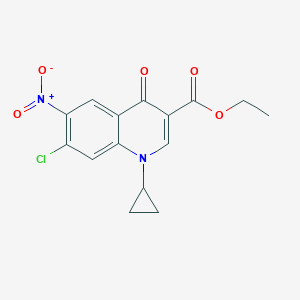
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, also known as DMBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBE has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis method.
Mechanism Of Action
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol also appears to activate certain transcription factors, such as nuclear factor-kappa B, which play a role in the regulation of gene expression.
Biochemical And Physiological Effects
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have demonstrated that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can reduce tumor growth and inflammation in animal models. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has also been shown to enhance plant growth and improve crop yield by promoting root development and nutrient uptake.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol in lab experiments is its relatively low toxicity compared to other compounds with similar activities. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol. One area of interest is the development of new materials based on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, which could have unique properties and applications. Another area of interest is the investigation of the mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, further studies are needed to explore the potential agricultural applications of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, including its effects on different plant species and under different environmental conditions.
Synthesis Methods
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can be synthesized through a multistep process using readily available starting materials. The synthesis involves the condensation of 2-aminomethyl-5,6-dimethylbenzimidazole with acetaldehyde, followed by reduction with sodium borohydride. The resulting product is then converted to the final compound, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, through a series of reactions involving acylation, reduction, and hydrolysis.
Scientific Research Applications
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. In agriculture, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been shown to enhance plant growth and improve crop yield. In material science, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-5-9-10(6-8(7)2)13-11(12-9)3-4-14/h5-6,14H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXOROSZGFVMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)



![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)